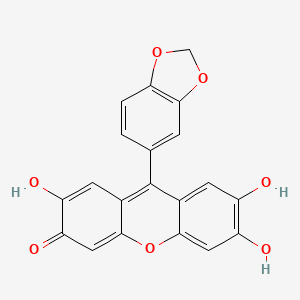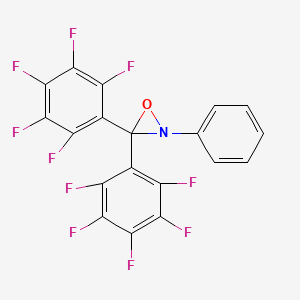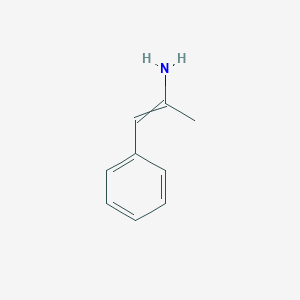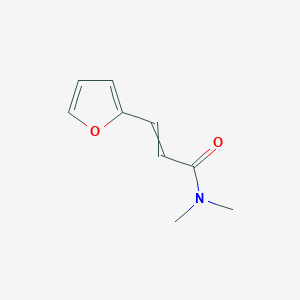
3-(Furan-2-yl)-N,N-dimethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-N,N-dimethylprop-2-enamide: is an organic compound featuring a furan ring attached to a prop-2-enamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide typically involves the condensation of furan-2-carbaldehyde with N,N-dimethylacetamide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of Lewis acids.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(Furan-2-yl)-N,N-dimethylpropanamide.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies .
Medicine: The compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory and analgesic effects. Research is ongoing to develop new therapeutic agents based on this scaffold .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins with unique properties .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
3-(Furan-2-yl)prop-2-enamide: Lacks the N,N-dimethyl substitution, leading to different chemical and biological properties.
3-(Thiophen-2-yl)-N,N-dimethylprop-2-enamide:
3-(Pyridin-2-yl)-N,N-dimethylprop-2-enamide: Features a pyridine ring, which can engage in different types of interactions compared to the furan ring.
Uniqueness: The presence of the furan ring in 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide imparts unique electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse applications. Its ability to undergo various chemical transformations and interact with biological targets highlights its potential in multiple research areas .
Properties
CAS No. |
111252-81-4 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(furan-2-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-7H,1-2H3 |
InChI Key |
QKBTWUHOINANFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


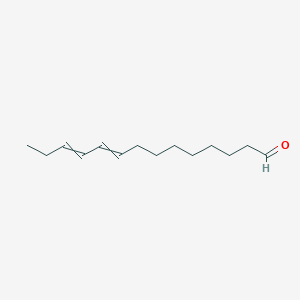
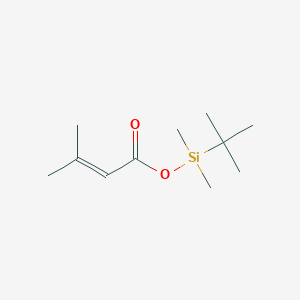
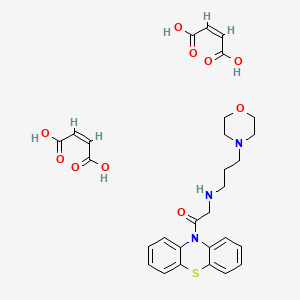


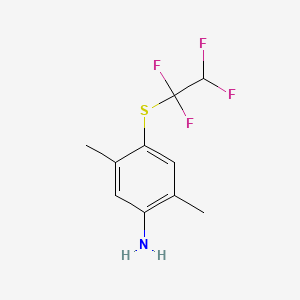



![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
